(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one
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Overview
Description
(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring fused with a phenyl group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of a thiophene aldehyde with a phenyl-substituted oxazole derivative. Common reagents used in this synthesis include:
- Thiophene-3-carbaldehyde
- 2-phenyl-4-oxazolone
- Catalysts such as piperidine or pyridine
- Solvents like ethanol or acetonitrile
The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or substituted thiophenes.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Investigated for potential antimicrobial properties.
Enzyme Inhibition: Studied as inhibitors of specific enzymes.
Medicine
Drug Development: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one depends on its specific application. For instance, as an antimicrobial agent, it may disrupt bacterial cell walls or inhibit essential enzymes. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one
- 2-phenyl-4-(furan-3-ylmethylene)oxazol-5(4H)-one
- 2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one
Uniqueness
(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can make it particularly valuable in applications requiring specific electronic characteristics or reactivity patterns.
Properties
IUPAC Name |
(4Z)-2-phenyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRCBZGNLMQBNZ-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CSC=C3)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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